![molecular formula C25H23N3O2 B2382798 N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899980-84-8](/img/structure/B2382798.png)
N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
“N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a chemical compound. It is related to the class of compounds known as diphenylpropylamines . These are commonly conjugated to another agent to create a “bifunctional” molecule, which are often used to treat cardiovascular disease .
Synthesis Analysis
The synthesis of related compounds involves the use of 2-phenylacetic acid derivatives, N,N1-carbonyldiimidazole (CDI), and 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM). The mixture is stirred and then an appropriate 3-phenyl-propylamine is added . Another method involves the use of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .Molecular Structure Analysis
The molecular structure of related compounds involves a diphenylpropylamine core, which can be further modified to create different agents . The exact molecular structure of “N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” would require more specific information.Chemical Reactions Analysis
Related compounds, such as dihydropyridine derivatives, have been found to decompose into different numbers of photoproducts with different rate constants . The exact chemical reactions involving “N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” would require more specific information.Scientific Research Applications
Antimicrobial Applications
Naphthyridine derivatives, such as those described by Egawa et al. (1984), have shown significant antibacterial activities. The study synthesized analogues of 7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, finding some compounds more active than the control, enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984).
Applications in Bladder Function Disorders
Compounds with a 1,7-naphthyridine-6-carboxamide structure have been investigated for their NK(1) antagonistic activities, which could influence bladder functions. Natsugari et al. (1999) identified a compound with promising in vitro and in vivo activities, suggesting a potential clinical application in treating bladder function disorders (Natsugari et al., 1999).
Anticancer and Anti-inflammatory Potential
A study by Madaan et al. (2013) explored the anti-cancer and anti-inflammatory properties of specific 1,8-naphthyridine-3-carboxamide derivatives. These compounds demonstrated high cytotoxicity against various cancer cell lines and inhibited the secretion of pro-inflammatory cytokines, highlighting their dual therapeutic potential (Madaan et al., 2013).
Electrochromic and Conductive Polymer Applications
Research on naphthyridine derivatives also extends to materials science, where Hsiao and Han (2017) synthesized electrochromic polyamides with 2,7-bis(diphenylamino)naphthalene units. These polymers exhibit reversible electrochemical properties and color changes upon electro-oxidation, suggesting uses in smart materials and displays (Hsiao & Han, 2017).
properties
IUPAC Name |
N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-28-23-20(13-8-15-26-23)17-22(25(28)30)24(29)27-16-14-21(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-13,15,17,21H,14,16H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIGJFAMHIFIDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
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